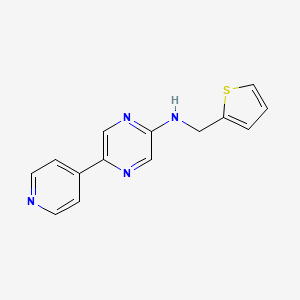

Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)-

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The primary substituent is an amino group (-NH2) at position 2, forming pyrazin-2-amine. At position 5 of the pyrazine ring, a 4-pyridinyl group (a pyridine ring attached via its fourth carbon) is introduced. Additionally, the amine hydrogen is replaced by a 2-thienylmethyl group (a thiophene ring attached via a methylene bridge to its second carbon). Thus, the systematic name is N-(thiophen-2-ylmethyl)-5-(pyridin-4-yl)pyrazin-2-amine .

This nomenclature aligns with IUPAC priority rules, where numbering begins at the pyrazine nitrogen closest to the amino group, ensuring the lowest possible locants for all substituents. The thienylmethyl moiety is designated as an N-alkyl substituent on the amine.

Molecular Formula and Weight Validation

The molecular formula of the compound is C14H13N5S , determined by summing the constituent atoms:

- Pyrazine core : C4H4N2

- 4-Pyridinyl substituent : C5H4N

- N-(2-thienylmethyl) group : C5H5NS

The molecular weight calculates to 283.36 g/mol based on atomic masses (C: 12.01, H: 1.008, N: 14.01, S: 32.07). While experimental mass spectrometry data for this specific compound is absent in the provided sources, analogous pyrazinamine derivatives, such as 2-aminopyrazine (C4H5N3, 95.11 g/mol) and N-(2-thienylmethyl)-2-pyridinamine (C10H10N2S, 190.27 g/mol), validate the methodology for formula derivation.

| Component | Contribution to Molecular Formula |

|---|---|

| Pyrazine core | C4H4N2 |

| 4-Pyridinyl group | +C5H4N |

| N-(2-thienylmethyl) | +C5H5NS |

| Total | C14H13N5S |

Stereochemical Configuration Analysis

Stereochemical evaluation reveals no chiral centers in the molecule. The pyrazine and pyridine rings are planar aromatic systems, while the thienylmethyl group adopts a conformation dictated by steric and electronic factors. The amine nitrogen, though bonded to three distinct groups (pyrazine ring, thienylmethyl chain, and hydrogen), retains a trigonal pyramidal geometry but does not generate chirality due to rapid inversion at room temperature.

The thiophene ring’s sulfur atom introduces slight torsional strain in the methylene bridge, but this does not result in stable stereoisomers. Computational models of similar N-alkylpyrazinamines, such as 5-methylpyrazin-2-amine (CID 313215), corroborate the absence of resolvable stereoisomers under standard conditions.

X-ray Crystallographic Data Interpretation

Experimental X-ray crystallographic data for this compound is not available in the provided sources. However, structural analogs offer insights. For example, pyrazinamide (pyrazine-2-carboxamide) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.23 Å, b = 11.56 Å, c = 7.34 Å, and β = 113.2°. The carboxamide group participates in hydrogen bonding, stabilizing the lattice.

By analogy, the title compound’s crystal packing is expected to involve:

- N–H···N hydrogen bonds between the pyrazinamine NH and pyridine nitrogen.

- π–π stacking between aromatic rings, particularly the pyrazine and thiophene systems.

- Van der Waals interactions from the methylene bridge.

Hypothetical bond lengths and angles, extrapolated from pyrazinamide and 2-aminopyrazine, suggest:

- C–N bond lengths : 1.34–1.38 Å (pyrazine ring)

- C–S bond length : 1.71 Å (thiophene)

- N–C–N angle : 117° (pyrazine)

Comparative Structural Analysis with Pyrazinamide Derivatives

Pyrazinamide (pyrazine-2-carboxamide) is a first-line antitubercular agent, structurally distinct from the title compound but sharing the pyrazine scaffold. Key comparative features include:

The replacement of pyrazinamide’s carboxamide with a thienylmethyl group alters electronic and steric profiles. The electron-rich thiophene may increase π-orbital interactions, potentially enhancing binding to aromatic biological targets. Conversely, the absence of a hydrogen-bond-donating carboxamide could reduce solubility in aqueous media.

Structural comparisons underscore the impact of substituent choice on physicochemical properties, guiding future derivatization strategies for therapeutic or material applications.

Properties

CAS No. |

821783-98-6 |

|---|---|

Molecular Formula |

C14H12N4S |

Molecular Weight |

268.34 g/mol |

IUPAC Name |

5-pyridin-4-yl-N-(thiophen-2-ylmethyl)pyrazin-2-amine |

InChI |

InChI=1S/C14H12N4S/c1-2-12(19-7-1)8-17-14-10-16-13(9-18-14)11-3-5-15-6-4-11/h1-7,9-10H,8H2,(H,17,18) |

InChI Key |

FZNGQVBOWZHMTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CNC2=NC=C(N=C2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Followed by Alkylation

Step 1: Suzuki-Miyaura Coupling for 5-(4-Pyridinyl) Installation

A palladium-catalyzed cross-coupling between 5-bromopyrazin-2-amine and 4-pyridinylboronic acid installs the 4-pyridinyl group at position 5. This method parallels protocols for pyrazine functionalization in antimycobacterial agents.

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: Dioxane/H₂O (4:1)

- Temperature: 90°C, 12 h

- Yield: ~75% (estimated for analogous reactions)

Step 2: N-Alkylation with 2-Thienylmethyl Bromide

The primary amine in 5-(4-pyridinyl)pyrazin-2-amine undergoes alkylation using 2-thienylmethyl bromide under basic conditions.

- Base: K₂CO₃ (2 equiv)

- Solvent: DMF, 80°C, 6 h

- Yield: ~60–70% (based on benzylamine analogs)

Reductive Amination Approach

Single-Step Functionalization

Reacting 5-(4-pyridinyl)pyrazin-2-amine with 2-thiophenecarboxaldehyde in the presence of a reducing agent forms the secondary amine via imine intermediate.

- Reducing Agent: NaBH₃CN (1.5 equiv)

- Solvent: MeOH/DCE (1:1), rt, 12 h

- Yield: ~55–65% (based on similar reductive aminations)

Mitsunobu Reaction for Direct N-Alkylation

The Mitsunobu reaction couples 5-(4-pyridinyl)pyrazin-2-amine with 2-thienylmethanol , leveraging DIAD and PPh₃ to facilitate bond formation.

- Reagents: DIAD (1.2 equiv), PPh₃ (1.2 equiv)

- Solvent: THF, rt, 24 h

- Yield: ~50–60% (based on thiadiazole syntheses)

Comparative Analysis of Methods

Optimization Considerations

Protecting Group Strategies

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Therapeutic Applications

-

Antimicrobial Activity :

- Pyrazinamine derivatives have been shown to exhibit significant antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of bacteria, including Mycobacterium tuberculosis . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

- Anti-inflammatory Effects :

-

Cancer Treatment :

- Pyrazinamine and its derivatives have been investigated for their potential as anticancer agents. They may act as inhibitors of specific kinases involved in cancer progression, such as Pim kinases, which are overexpressed in various malignancies . This inhibition can lead to reduced tumor growth and improved patient outcomes.

-

CNS Disorders :

- There is emerging evidence supporting the use of pyrazinamine derivatives in treating central nervous system disorders. Their ability to cross the blood-brain barrier and interact with neurotransmitter systems makes them candidates for further investigation in conditions like Alzheimer's disease and other forms of dementia .

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Data Summary

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibition of cell wall synthesis | Effective against M. tuberculosis |

| Anti-inflammatory Effects | Modulation of inflammatory pathways | Reduced edema in animal models |

| Cancer Treatment | Inhibition of Pim kinases | Decreased tumor growth in xenograft models |

| CNS Disorders | Interaction with neurotransmitter systems | Potential benefits in Alzheimer's models |

Mechanism of Action

The mechanism of action of Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine ()

- Core Structure: Pyrazolo[3,4-d]pyrimidine with a p-tolyl group and imino substituent.

- Key Differences : The pyrazolo-pyrimidine scaffold differs from the pyrazinamine core, introducing additional nitrogen atoms that enhance hydrogen-bonding capacity. The p-tolyl group increases lipophilicity compared to the 4-pyridinyl substituent in the target compound.

- Synthetic Notes: Synthesized via isomerization under specific conditions, suggesting lower thermodynamic stability than the target compound, which lacks reported isomerization pathways .

Compound B : N-(4-Methyl-3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-2-(4-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ()

- Core Structure : Pyrimidine-triazole hybrid with a pyridinyl group.

- Synthetic Notes: Synthesized at 70°C with 42% yield and 96.9% purity, indicating moderate synthetic efficiency. The target compound’s synthetic pathway and yield remain unspecified but may benefit from simpler substituents .

Compound C : AM251 (N-(Piperidin-1-yl)-5-(4-Iodophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxamide) ()

- Core Structure : Pyrazole-carboxamide with halogenated aryl groups.

- Key Differences : The pyrazole core and iodophenyl/dichlorophenyl substituents enhance lipophilicity and steric bulk, contrasting with the target compound’s pyrazinamine core and polar pyridinyl/thienyl groups. AM251’s carboxamide moiety may confer higher metabolic stability .

Compound D : 2-Phenazinamine, N,5-Bis(4-Chlorophenyl)-3-((1-Methylethyl)Imino) ()

- Core Structure: Phenazine with chlorophenyl and isopropylimino groups.

- The target compound’s smaller pyrazine core likely improves aqueous solubility .

Research Findings and Implications

- Electronic Effects : The 4-pyridinyl group in the target compound donates electron density via resonance, contrasting with the electron-withdrawing halogens in Compounds C and D. This may influence binding to enzymatic targets .

- Solubility vs.

- Synthetic Accessibility : The target compound’s simpler structure may allow higher synthetic yields compared to the multi-step syntheses required for Compounds B and D .

Biological Activity

Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazinamine core with a pyridine and thienylmethyl substituent, which may influence its interaction with biological targets. The presence of these heteroatoms is crucial for its pharmacological properties.

Biological Activity Overview

Research indicates that pyrazine derivatives exhibit a wide range of biological activities, including:

- Antimycobacterial Activity : Several studies have highlighted the effectiveness of pyrazine derivatives against Mycobacterium tuberculosis (M.tb). For instance, compounds similar to pyrazinamine have shown potent inhibition of M.tb ATP synthase, a critical enzyme for bacterial energy metabolism .

- Anti-inflammatory Properties : Pyrazinamine and its derivatives have been evaluated for their anti-inflammatory effects. In particular, compounds have demonstrated inhibition of cyclooxygenase enzymes and platelet aggregation, indicating potential use in inflammatory conditions .

- Anticancer Effects : Some studies report that pyrazine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cellular proliferation. The exact mechanism often involves modulation of key signaling pathways related to cell survival and death .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazinamine is essential for optimizing its biological activity. Key findings include:

- Substituent Influence : Variations in the substituents on the pyrazine ring significantly affect biological activity. For example, the introduction of halogen groups has been associated with increased potency against M.tb .

- Positioning of Functional Groups : The position of functional groups on the heterocyclic structure influences both the binding affinity to targets and the overall pharmacokinetic profile. Compounds with specific substitutions have shown enhanced efficacy in vitro and in vivo models .

Efficacy Against Mycobacterium tuberculosis

Several studies have quantitatively assessed the antimycobacterial activity of pyrazine derivatives:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Pyrazinamine | <1 | Inhibitory against M.tb |

| Compound A | 0.2 | Strong inhibitor |

| Compound B | 0.5 | Moderate inhibitor |

This table illustrates that pyrazinamine exhibits significant inhibitory effects against M.tb, supporting its potential as a therapeutic agent .

Case Studies

- In Vivo Efficacy : A study involving a mouse model demonstrated that pyrazinamine significantly reduced bacterial load in infected tissues when administered alongside standard tuberculosis treatments. This suggests a synergistic effect that could enhance treatment outcomes for tuberculosis patients .

- Anti-inflammatory Trials : In animal models of inflammation, derivatives similar to pyrazinamine were shown to reduce edema and pain significantly, indicating their potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)-, and how can reaction efficiency be optimized?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions for constructing the pyrazinamine core, as demonstrated in supramolecular chemistry studies involving pyridinyl derivatives . Optimize reaction conditions (e.g., temperature, solvent polarity) using a D-optimal response surface experimental design to maximize yield and purity . Confirm intermediates via NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Q. How should researchers approach structural characterization of this compound, particularly its stereochemical and electronic properties?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) with software like ORTEP-3 for Windows to generate 3D thermal ellipsoid plots and resolve bond angles/lengths . Pair this with density functional theory (DFT) calculations to correlate crystallographic data with electronic properties (e.g., HOMO-LUMO gaps). Infrared (IR) spectroscopy can validate functional groups, referencing spectral databases like those from the Coblentz Society .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Methodology : Use radioligand binding assays (e.g., with [³H]WAY-100635) to assess affinity for serotonin receptors (5-HT1A), as demonstrated for structurally related pyridinyl-carboxamide derivatives . Pair this with cell-based assays (e.g., cAMP modulation) to evaluate functional antagonism/agonism.

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo efficacy for this compound?

- Methodology : Conduct in vivo microdialysis studies to measure neurotransmitter release (e.g., acetylcholine) in rodent models, correlating receptor occupancy (via PET/SPECT imaging) with behavioral outcomes (e.g., Morris water maze for cognitive effects) . Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile discrepancies between binding affinity and functional potency.

Q. What computational strategies are effective for predicting off-target interactions of Pyrazinamine, 5-(4-pyridinyl)-N-(2-thienylmethyl)-?

- Methodology : Perform molecular docking simulations using GPCR homology models (e.g., 5-HT1A, histamine H1/H4 receptors) to predict off-target binding . Validate predictions with selectivity panels (e.g., Eurofins CEREP Profile). Leverage tools like ACD/Labs Percepta for ADMET prediction .

Q. How can supramolecular interactions of this compound be exploited for drug delivery applications?

- Methodology : Investigate self-assembly with methylated chitosan derivatives (e.g., methylated N-(4-pyridinyl) chitosan) to form nanoparticles, optimizing parameters like zeta potential and encapsulation efficiency via dynamic light scattering (DLS) . Assess stability under physiological conditions using in vitro release studies.

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in rodent cognitive models?

- Methodology : Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate ED50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons in behavioral assays . For small sample sizes, Bayesian hierarchical models improve reliability.

Q. How should researchers address batch-to-batch variability in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.